molecular formula C16H10ClF3N2O2S B2974713 3-chloro-2-[2-(phenylsulfonyl)-1H-pyrrol-1-yl]-5-(trifluoromethyl)pyridine CAS No. 338406-56-7

3-chloro-2-[2-(phenylsulfonyl)-1H-pyrrol-1-yl]-5-(trifluoromethyl)pyridine

Cat. No. B2974713
CAS RN: 338406-56-7
M. Wt: 386.77
InChI Key: FKDOFHBRZJNECJ-UHFFFAOYSA-N
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Description

3-Chloro-2-(phenylsulfonyl)-5-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C12H7ClF3NO2S. It has an average mass of 321.703 Da and a monoisotopic mass of 320.983826 Da .


Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMP) and its derivatives, including 3-chloro-2-(phenylsulfonyl)-5-(trifluoromethyl)pyridine, is a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .


Molecular Structure Analysis

The molecular structure of 3-chloro-2-(phenylsulfonyl)-5-(trifluoromethyl)pyridine consists of a pyridine ring with a trifluoromethyl group, a phenylsulfonyl group, and a chlorine atom attached to it .

Scientific Research Applications

Catalytic Applications

The compound has been noted for its role in catalytic processes , particularly in the synthesis of pyrrolidines and other polycyclic systems through cationic cyclisation reactions. For instance, trifluoromethanesulfonic acid has been utilized as an effective catalyst for inducing 5-endo cyclisation of homoallylic sulfonamides to yield pyrrolidines, suggesting a potential pathway for the efficient formation of complex structures involving similar chemical entities (Haskins & Knight, 2002).

Molecular Conformations and Hydrogen Bonding

Studies on molecular conformations and hydrogen bonding patterns of related compounds have contributed to the understanding of the structural and electronic properties that influence the behavior of such molecules. An investigation into 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines revealed the impact of substituents on molecular conformation and hydrogen bonding, laying the groundwork for future applications in molecular design and supramolecular chemistry (Sagar et al., 2017).

Synthetic Applications

The synthetic versatility of the compound is evident from various studies. For example, the synthesis of tetrahydropyridine derivatives through reactions involving sulfur dioxide highlights the compound's utility in generating structurally diverse heterocyclic compounds (An & Wu, 2017). Similarly, the preparation of functionalized pyrroles from 3-aza-1,5-enynes showcases the compound's role in facilitating complex cyclization reactions (Zhao et al., 2016).

Material Science and Polymer Chemistry

In the realm of materials science, the compound's derivatives have been explored for their potential in creating novel materials. For instance, the synthesis and properties of soluble fluorinated polyamides containing pyridine and sulfone moieties demonstrate the role of such compounds in developing advanced polymers with desirable physical properties (Liu et al., 2013).

Supramolecular Chemistry

The construction of supramolecular structures, such as hetero-bimetallacycles, using ligands derived from pyridine showcases the application of such compounds in the development of complex molecular architectures with potential applications in catalysis, molecular recognition, and as therapeutic agents (Mishra et al., 2014).

properties

IUPAC Name

2-[2-(benzenesulfonyl)pyrrol-1-yl]-3-chloro-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF3N2O2S/c17-13-9-11(16(18,19)20)10-21-15(13)22-8-4-7-14(22)25(23,24)12-5-2-1-3-6-12/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDOFHBRZJNECJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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